methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano-pyridine derivative characterized by a fused bicyclic scaffold with diverse substituents:
- Position 4: Phenyl group (contributing to steric bulk and aromatic stacking).
- Position 3: Methyl ester (influencing polarity and bioavailability).
- Position 7: Methyl group (modulating steric effects).
Properties
Molecular Formula |
C24H22N2O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C24H22N2O4/c1-15-13-18-20(23(27)26(15)14-16-9-5-3-6-10-16)19(17-11-7-4-8-12-17)21(22(25)30-18)24(28)29-2/h3-13,19H,14,25H2,1-2H3 |
InChI Key |
ZZNOEOUCXIXKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step reactions. One common method involves the condensation of 4-hydroxy-6-methylpyran-2-one with benzaldehyde derivatives, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts such as 4-(dimethylamino)pyridine (DMAP) and solvents like ethanol, with refluxing for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace certain functional groups with others, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Antitumor Applications
Research has demonstrated that methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate exhibits promising antitumor properties.
Case Study: Antitumor Activity
A study evaluated the antitumor effects of this compound on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The results indicated that the compound inhibited cell proliferation effectively while exhibiting minimal toxicity towards non-tumorigenic cells.
| Cell Line | GI50 (µM) | Effect on Proliferation |
|---|---|---|
| MDA-MB-231 | 13 | Significant reduction |
| MDA-MB-468 | 15 | Moderate reduction |
| MCF-12A (non-tumor) | >50 | No significant effect |
The mechanism of action was further explored through flow cytometry, revealing that the compound increased the percentage of cells in the G0/G1 phase while decreasing those in the S phase, indicating a potential cell cycle arrest mechanism.
Antimicrobial Applications
In addition to its antitumor properties, this compound has been investigated for its antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
The compound was tested against several bacterial and fungal strains using minimum inhibitory concentration (MIC) assays. The findings are summarized below:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.62 µg/mL | |
| Candida albicans | 15.62 µg/mL | |
| Escherichia coli | 31.25 µg/mL |
These results suggest that the compound possesses notable antimicrobial properties, likely due to its structural characteristics that enhance interaction with microbial targets.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of methyl 2-amino derivatives. Key observations include:
- Substitution Patterns : Variations in substituents on the pyridine ring significantly affect receptor binding and biological efficacy.
- Functional Group Influence : The presence of electron-withdrawing groups tends to enhance activity against various targets, including enzymes involved in cancer proliferation.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Substituent Variations and Functional Group Analysis
Key structural differences among analogues are summarized below:
Key Observations :
Structural and Crystallographic Insights
- Hydrogen Bonding: The target’s amino and ester groups may form intermolecular hydrogen bonds, as observed in pyrano-pyridine derivatives (e.g., N–H···O interactions) .
- Crystallography : Programs like SHELXL () and ORTEP-3 () are critical for resolving complex substituent arrangements .
Biological Activity
Methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C26H25N3O5 |
| Molecular Weight | 459.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 444113-66-0 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. The general method includes refluxing appropriate precursors in suitable solvents to yield the target compound with high purity and yield.
Anticancer Properties
Research indicates that compounds within the pyrano[3,2-c]pyridine class exhibit notable anticancer activity. A study focused on the effects of various pyrano[3,2-c]pyridines on MCF-7 breast cancer cells demonstrated significant anti-proliferative effects. The IC50 values for related compounds varied, with some showing effective inhibition at concentrations as low as 60 μM .
The mechanism of action appears to involve apoptosis induction, characterized by increased sub-G1 cell populations and exposure of phosphatidylserine on the outer membrane after treatment. This suggests that methyl 2-amino derivatives may also share similar mechanisms leading to cancer cell death .
Antimicrobial Activity
In addition to anticancer effects, methyl 2-amino derivatives have shown potential antimicrobial properties. Compounds derived from this structural class have been evaluated against various bacterial strains, revealing inhibitory effects that warrant further investigation for therapeutic applications .
Other Biological Activities
Preliminary studies have suggested that this compound may also possess anti-inflammatory and antioxidant properties. The presence of multiple functional groups in its structure contributes to its biological versatility. For instance, similar compounds have demonstrated efficacy in inhibiting cell proliferation in HeLa cells .
Case Studies and Research Findings
- Study on MCF-7 Cells : Research demonstrated that methyl 2-amino derivatives inhibited growth in a dose-dependent manner with significant apoptosis induction observed through flow cytometry .
- Antimicrobial Screening : A series of pyrano[3,2-c]pyridines were tested against bacterial strains such as Bacillus cereus and Staphylococcus aureus, with varying degrees of activity noted .
- Mechanistic Insights : Studies have indicated that these compounds may interfere with tubulin polymerization, similar to known chemotherapeutic agents, leading to cell cycle arrest and apoptosis in cancer cells .
Q & A
Q. How can researchers validate the compound’s purity and identify trace impurities?
- Methodology :
- HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
- NMR Relaxation : Apply and measurements to detect low-concentration species (<1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
